Cas no 284472-92-0 (Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-)

Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- structure
284472-92-0 structure
Product Name:Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-
CAS No:284472-92-0
Molecular Formula:C42H12F51P
Molecular Weight:1516.43688
CID:248462
PubChem ID:57646771

Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- Properties

Names and Identifiers

    • Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]-
    • tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane
    • Tris[4-(heptadecafluorooctyl)phenyl]phosphine
    • Tris[4-(perfluorooctyl)phenyl]phosphine
    • RTNPUWLBWXIECX-UHFFFAOYSA-N
    • Tris(4-(perfluorooctyl)phenyl)phosphane
    • 284472-92-0
    • Tris[4-(heptadecafluorooctyl)phenyl]phosphine, >=85%
    • DTXSID00395302
    • tris[4-(1, 1, 2, 2, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 8-heptadecafluorooctyl)phenyl]phosphane
    • J-017079
    • NS00018891
    • MDL: MFCD03788382
    • InChIKey: RTNPUWLBWXIECX-UHFFFAOYSA-N
    • Inchi: InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H
    • SMILES: FC(C1C=CC(P(C2C=CC(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=CC=2)C2C=CC(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)=CC=2)=CC=1)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F

Computed Properties

  • Exact Mass: 1515.99000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 51
  • Rotatable Bond Count: 24
  • Monoisotopic Mass: 1515.986
  • Heavy Atom Count: 94
  • Complexity: 2330
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 21.4
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • LogP: 19.84250
  • PSA: 13.59000
  • Boiling Point: 575.9°C at 760 mmHg
  • Melting Point: 53-59 °C
  • Flash Point: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • Color/Form: White solid.
  • Solubility: Not determined.

Phosphine,tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]- Related Literature

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.chem960.com/company/190540/
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.peptidee.com/
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com